(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3E)-3-[(4-fluoroanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-16-5-4-6-17(13-16)15-26-21-8-3-2-7-20(21)23(27)22(30(26,28)29)14-25-19-11-9-18(24)10-12-19/h2-14,25H,15H2,1H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUPQFUMXKGDFU-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)F)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)F)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazinone class, which has garnered attention for its potential therapeutic applications, particularly in the treatment of tuberculosis (TB). This article synthesizes various research findings regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.
Benzothiazinones, including the compound , primarily act by inhibiting the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2-epimerase), which is crucial for the biosynthesis of mycobacterial cell walls. The inhibition of DprE1 leads to bactericidal activity against Mycobacterium tuberculosis (Mtb), making these compounds promising candidates for TB therapy.
Antimycobacterial Efficacy
Recent studies have demonstrated that this compound exhibits significant activity against Mtb. In vitro assays have shown that this compound can reduce bacterial load in infected models. For example, a study reported a reduction in colony-forming units (CFU) in lung tissues of infected mice treated with this compound compared to untreated controls .
Table 1: Antimycobacterial Activity Data
| Compound | Dose (mg/kg) | CFU Reduction (Log10) | Statistical Significance |
|---|---|---|---|
| Test Compound | 100 | 2.5 | p < 0.001 |
| Test Compound | 200 | 3.4 | p < 0.0001 |
| Untreated Control | - | 0 | - |
Cytotoxicity and Selectivity
While evaluating the cytotoxic effects of the compound, it was found to exhibit selective toxicity towards mycobacterial cells with minimal effects on mammalian cells at therapeutic concentrations. Hemolytic assays indicated that at concentrations below 10 μM, the compound did not significantly lyse red blood cells . This selectivity is crucial for developing safe therapeutic agents.
Case Study: Efficacy in Animal Models
In a controlled study involving C3HeB/FeJ mice infected with Mtb, treatment with the compound led to notable reductions in lung CFU counts after eight weeks of therapy. The study highlighted that higher doses correlated with greater bacterial clearance and improved histopathological outcomes in lung tissues .
Potential for Combination Therapy
Given the rise of multidrug-resistant TB strains, there is an increasing interest in using benzothiazinones in combination with existing TB therapies. Preliminary data suggest that combining this compound with rifampicin may enhance therapeutic efficacy while reducing the risk of resistance development .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves cyclization reactions of salicylic acid derivatives or similar precursors. The compound's structure includes a benzothiazin core, which is known for its stability and reactivity due to the presence of the sulfone group.
Key Synthetic Methods:
- Cyclization Reactions: Commonly utilized to construct the benzothiazin framework.
- Multicomponent Reactions: Effective for synthesizing derivatives with enhanced biological activity .
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
Therapeutic Applications
The pharmacological profile of this compound suggests several therapeutic applications:
Potential Therapeutic Uses:
- Cancer Treatment: Ongoing studies are investigating its efficacy as an anticancer agent due to its ability to inhibit tumor growth in vitro .
- Infectious Diseases: Its antimicrobial properties position it as a candidate for treating infections caused by resistant bacteria .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds exhibit variations in substituents, impacting their reactivity and applications:
Mechanistic Insights
The main compound participates in a three-component reaction mechanism involving:
Enol Formation: Stabilized by the 4-fluorophenyl group, the enol tautomer reacts with aldehydes to form a Knoevenagel intermediate.
Nitrile Addition: Active methylene nitriles (e.g., malononitrile) attack the intermediate, leading to cyclization into 2-amino-4H-pyrans . In contrast, analogues with bulky or electron-donating groups (e.g., 3-chloro-2-methylphenyl in ) may favor alternative pathways, such as bis-adduct formation, due to hindered enol-aldehyde interactions .
Research Findings and Data
Crystallographic Data
While direct crystallographic data for the main compound is unavailable in the provided evidence, related benzothiazine-dioxides (e.g., ) were characterized using SHELX and ORTEP-III software, confirming planar ring puckering and substituent geometries critical for reactivity .
Q & A
Q. What are the key methodological considerations for synthesizing this benzothiazine derivative?
The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for imine bond formation .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) improve yield in cyclization steps .
- Temperature control : Reactions are often conducted under reflux (80–120°C) to balance kinetics and side-product formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Sample preparation : Crystallize the compound from methanol/dichloromethane (1:1) to obtain diffraction-quality crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Analyze metrics like R-factor (<0.05) and wR-factor (<0.15) for refinement accuracy .
- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···O/S) to explain packing motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Contradictions may arise from assay variability or target promiscuity. Mitigation strategies include:
- Dose-response validation : Repeat assays across 3–5 logarithmic concentrations to confirm EC₅₀/IC₅₀ trends .
- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) to cross-validate results .
- Structural analogs : Compare activity with derivatives (e.g., 4-fluorobenzamide or 6-methylthioquinazoline) to isolate pharmacophore contributions .
Q. What advanced spectroscopic methods are suitable for probing its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip to measure binding kinetics (ka/kd) in real-time .
- NMR titration : Monitor chemical shift perturbations in ¹H- or ¹⁹F-NMR spectra to map binding sites .
- Molecular docking : Use AutoDock Vina with DFT-optimized ligand geometries (B3LYP/6-31G*) to predict binding poses .
Q. How can theoretical frameworks guide the design of derivatives with enhanced activity?
- QSAR modeling : Corrogate substituent effects (e.g., 3-methylbenzyl vs. 4-methoxyphenyl) on bioactivity using descriptors like logP and polar surface area .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the benzothiazine core) using Schrödinger’s Phase .
- Free-energy perturbation (FEP) : Calculate ΔΔG for proposed modifications to prioritize synthetic targets .
Methodological Challenges and Solutions
Q. What strategies optimize yield in the final cyclization step?
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during amine condensation .
Q. How to address low solubility in pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
